3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide 3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 681269-79-4
VCID: VC5254067
InChI: InChI=1S/C24H21ClN4O2S/c1-13-8-9-16(10-14(13)2)29-23(18-11-32-12-20(18)27-29)26-24(30)21-15(3)31-28-22(21)17-6-4-5-7-19(17)25/h4-10H,11-12H2,1-3H3,(H,26,30)
SMILES: CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C
Molecular Formula: C24H21ClN4O2S
Molecular Weight: 464.97

3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide

CAS No.: 681269-79-4

Cat. No.: VC5254067

Molecular Formula: C24H21ClN4O2S

Molecular Weight: 464.97

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide - 681269-79-4

Specification

CAS No. 681269-79-4
Molecular Formula C24H21ClN4O2S
Molecular Weight 464.97
IUPAC Name 3-(2-chlorophenyl)-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C24H21ClN4O2S/c1-13-8-9-16(10-14(13)2)29-23(18-11-32-12-20(18)27-29)26-24(30)21-15(3)31-28-22(21)17-6-4-5-7-19(17)25/h4-10H,11-12H2,1-3H3,(H,26,30)
Standard InChI Key CHVJKHVFBDJFSR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C

Introduction

Structural Overview

The compound can be broken down into the following key structural components:

  • Chlorophenyl group: A benzene ring substituted with a chlorine atom at the second position.

  • Dimethylphenyl group: A benzene ring substituted with two methyl groups at the third and fourth positions.

  • Thieno[3,4-c]pyrazole core: A fused heterocyclic system consisting of a thiophene and pyrazole ring.

  • Isoxazole-carboxamide group: An isoxazole ring substituted with a carboxamide functionality.

Synthesis

Although no direct synthesis of this specific compound was found in the provided search results, the general synthetic approach for such molecules often involves multistep reactions:

  • Formation of the Thienopyrazole Core:

    • Starting with thiophene derivatives, cyclization reactions using hydrazine or its derivatives yield thienopyrazoles.

    • Catalysts like potassium iodide or bases such as triethylamine are typically employed.

  • Functionalization of the Isoxazole Ring:

    • Isoxazoles are synthesized via cycloaddition reactions involving hydroxylamine and α,β-unsaturated ketones or nitriles.

    • The carboxamide group can be introduced via amidation reactions.

  • Coupling with Chlorophenyl and Dimethylphenyl Groups:

    • Substituted benzene derivatives are introduced using cross-coupling techniques like Suzuki or Buchwald-Hartwig coupling.

Example Reaction Scheme:

The synthesis would likely involve:

  • Preparation of the thienopyrazole intermediate.

  • Formation of the isoxazole ring with desired substitutions.

  • Final coupling to introduce the chlorophenyl and dimethylphenyl moieties.

Pharmacological Activity

Compounds with similar structural motifs (e.g., thienopyrazoles and isoxazoles) have demonstrated diverse biological activities:

  • Anti-inflammatory properties: Isoxazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Anticancer activity: Thienopyrazoles have been studied for their ability to inhibit tumor cell proliferation through kinase inhibition.

Research Interest

The unique structure of this compound makes it an interesting candidate for:

  • Structure-activity relationship (SAR) studies to optimize pharmacological properties.

  • Docking studies to predict interactions with biological targets such as enzymes or receptors.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirm structural integrity (1H NMR, 13C NMR).
Mass Spectrometry (MS)Determine molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Identify functional groups (e.g., carboxamide).
High-Performance Liquid Chromatography (HPLC)Assess purity and separation from by-products.

Data Table: Comparison with Related Compounds

To contextualize this compound within its chemical family:

Compound NameKey SubstituentsReported Activity
N-(3-Cyano-thiophenyl)-5-methylisoxazole-carboxamideCyano group on thiopheneAnti-inflammatory
2-(Chlorophenyl)-thieno[3,4-c]pyrazoleChlorophenyl on thienopyrazoleAnticancer
Isoxazole derivatives with carboxamide functionalityVarious substitutionsBroad bioactivity

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